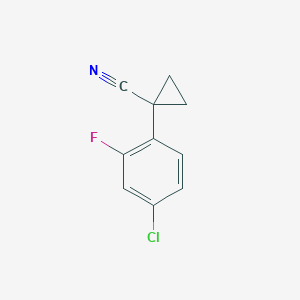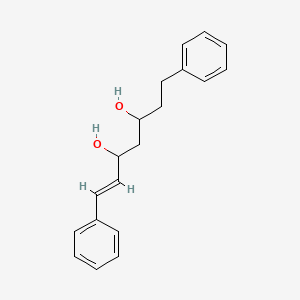
2-(3,5-Dimethylphenyl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-2-(3,5-dimethylphenyl)cyclopropane-1-carboxylic acid: is an organic compound with the molecular formula C12H14O2 It is a cyclopropane derivative characterized by the presence of a carboxylic acid group and a 3,5-dimethylphenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(3,5-dimethylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3,5-dimethylphenylacetic acid with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux
Catalyst: Rhodium acetate or copper(I) chloride
Industrial Production Methods
Industrial production of trans-2-(3,5-dimethylphenyl)cyclopropane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
trans-2-(3,5-dimethylphenyl)cyclopropane-1-carboxylic acid: undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives such as ketones or aldehydes.
Reduction: Formation of primary alcohols or aldehydes.
Substitution: Formation of halogenated derivatives on the phenyl ring.
科学研究应用
trans-2-(3,5-dimethylphenyl)cyclopropane-1-carboxylic acid: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of trans-2-(3,5-dimethylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropane ring provides rigidity to the molecule, affecting its binding affinity and selectivity. Pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application.
相似化合物的比较
trans-2-(3,5-dimethylphenyl)cyclopropane-1-carboxylic acid: can be compared with other cyclopropane derivatives, such as:
- trans-2-phenylcyclopropane-1-carboxylic acid
- trans-2-(4-methylphenyl)cyclopropane-1-carboxylic acid
- trans-2-(3-chlorophenyl)cyclopropane-1-carboxylic acid
Uniqueness
The presence of the 3,5-dimethylphenyl group in trans-2-(3,5-dimethylphenyl)cyclopropane-1-carboxylic acid imparts unique steric and electronic properties, influencing its reactivity and interactions. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
属性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
2-(3,5-dimethylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O2/c1-7-3-8(2)5-9(4-7)10-6-11(10)12(13)14/h3-5,10-11H,6H2,1-2H3,(H,13,14) |
InChI 键 |
OPSVNKCRAMVFEI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)C2CC2C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![rac-[(1R,2R)-2-(dimethylamino)cyclohexyl]methanol, trans](/img/structure/B15127766.png)

![2-Methyl-6-(1-methylcyclopropyl)-4-[1-[2-methyl-3-(trifluoromethyl)phenyl]ethylamino]pyrido[4,3-d]pyrimidin-7-one](/img/structure/B15127799.png)
![5-(1,3,4,5,6,6a-Hexahydrofuro[3,4-c]pyrrol-3a-yl)-1,3,4-oxadiazol-2-amine;hydrochloride](/img/structure/B15127805.png)


![3-[(5-Amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B15127817.png)
![N-[(3-Cyclopropoxy-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B15127840.png)
![4-{[(4-Methyl-1,3-thiazol-2-yl)methyl]amino}pyridine-2-carboxylic acid](/img/structure/B15127842.png)




